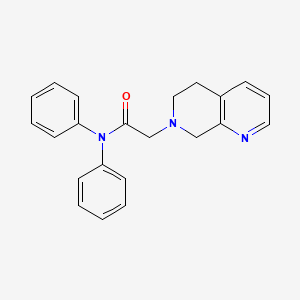
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a diphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthyridine derivative, the compound can be synthesized through a series of reactions involving amide formation, cyclization, and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade reagents, continuous flow reactors, and automated systems to monitor and control reaction parameters. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine amines. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide can be compared with other similar compounds, such as:
- 8-Ethyl-8-(3-methylphenyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxamide
- tert-Butyl 3-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of the naphthyridine ring and diphenylacetamide moiety, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
827309-49-9 |
|---|---|
Molecular Formula |
C22H21N3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(6,8-dihydro-5H-1,7-naphthyridin-7-yl)-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H21N3O/c26-22(17-24-15-13-18-8-7-14-23-21(18)16-24)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-12,14H,13,15-17H2 |
InChI Key |
JDWXLZSVEHOTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=N2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















